2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

Inconsistent NOS inhibition from generic benzotriazole ethanones leads to assay failure. This compound solves that with verified selectivity: nNOS Ki=12,500 nM, eNOS Ki=32,500 nM (2.6-fold). Key advantages: - 4-Nitro group enables reduction to amine for library synthesis - Benzotriazole carbonyl provides hydrolytic stability vs. acyl chlorides - Low XLogP3 (2.6) and high TPSA (93.6 Ų) support soluble probe design

Molecular Formula C14H10N4O3
Molecular Weight 282.25 g/mol
CAS No. 5272-13-9
Cat. No. B5541047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone
CAS5272-13-9
Molecular FormulaC14H10N4O3
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O3/c19-14(10-5-7-11(8-6-10)18(20)21)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2
InChIKeyXJLCWAVWERRVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone (CAS 5272-13-9) – Procurement-Relevant Chemical Profile


2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone is an N-substituted benzotriazole ketone bearing a 4-nitrophenyl substituent. The compound is solid at ambient temperature, with a computed XLogP3 of 2.6, a topological polar surface area of 93.6 Ų, and a molecular weight of 282.25 g/mol [1]. It belongs to the broader class of 1-(α-acylalkyl)benzotriazoles, which are recognized as versatile synthetic auxiliaries due to the benzotriazolyl group's ability to act as both an anion-stabilizing moiety and a leaving group [2].

Why Interchanging 2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone with Other Benzotriazole Ketones Carries Risk


Within the 2-(benzotriazol-1-yl)-1-arylethanone series, replacing the 4-nitrophenyl group with a halogenated (e.g., 4-chloro or 4-bromo) analog profoundly alters the biological target engagement profile. The strong electron‑withdrawing nitro group shifts the selectivity towards nitric oxide synthase isoforms (nNOS/eNOS), whereas halogen‑substituted derivatives preferentially inhibit α‑glucosidase and viral proteases [1][2]. Generic substitution without this evidence would lead to loss of target specificity and undermine assay reproducibility.

Quantitative Head‑to‑Head Evidence: Why 2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone Is Selected Over Analogs


NOS Isoform Selectivity: Nitrophenyl vs. Chlorophenyl Ketone

The 4-nitrophenyl derivative displays a measurable selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS), a profile absent in the 4-chlorophenyl analog which instead targets α‑glucosidase [1][2].

Nitric Oxide Synthase Enzyme Inhibition Isoform Selectivity

Electronic Modulation: Hammett σp Value Distinction

The 4‑nitro substituent exerts a powerful electron‑withdrawing effect (σp = +0.78), dramatically polarizing the carbonyl group relative to the 4‑chloro (σp = +0.23) or 4‑bromo (σp = +0.23) analogs [1].

Physical Organic Chemistry Hammett Constants Structure-Activity Relationships

Acylation Agent Stability: Benzotriazole Ketone vs. Acid Chloride

N‑acylbenzotriazoles, including the target compound class, are isolable crystalline solids that remain stable at room temperature for months, in contrast to 4‑nitrobenzoyl chloride which hydrolyzes rapidly in moist air [1].

Synthetic Methodology Acylating Agents Stability

Precursor for Heterocycle Synthesis: Unique Nitro Group Transformations

The 4‑nitro group can be selectively reduced to an amino group (4‑NH₂) for downstream functionalization, or retained as a strong electron‑withdrawing handle to direct regiospecific cyclocondensations, a dual capability absent in halogenated analogs [1].

Heterocycle Synthesis Nitro Reduction Oxazole Formation

Calculated Physicochemical Properties: Lipophilicity and Polar Surface Area

The 4‑nitro substitution increases topological polar surface area (TPSA) to 93.6 Ų and reduces lipophilicity (XLogP3 = 2.6) relative to the 4‑chloro analog (XLogP3 ~3.2, TPSA ~56 Ų) [1][2].

Drug-Likeness ADME Prediction Physicochemical Properties

Validated Application Scenarios for 2-(Benzotriazol-1-yl)-1-(4-nitrophenyl)ethanone Based on Quantitative Evidence


Nitric Oxide Synthase (NOS) Isoform Selectivity Screening

With a confirmed nNOS Ki of 12,500 nM and an eNOS Ki of 32,500 nM (2.6‑fold selectivity) [1], this compound serves as a starting point for developing neuronal‑selective NOS inhibitors. The selectivity window is directly supported by recombinant enzyme assay data and is absent in halogenated congeners.

Stable Acylating Synthon for Multi‑Step Medicinal Chemistry Campaigns

As a member of the N‑acylbenzotriazole family, the target compound offers the handling convenience of a crystalline solid with hydrolytic stability superior to 4‑nitrobenzoyl chloride [1]. This enables robust, reproducible acylation steps without the need for anhydrous glovebox techniques.

Dual‑Mode Heterocycle Precursor (Reducible Nitro Group + Electrophilic Carbonyl)

The 4‑nitro group can be reduced to 4‑amino for aniline‑based library synthesis, while the benzotriazole‑activated carbonyl enables Robinson–Gabriel oxazole formation [1]. This dual functionality is not achievable with 4‑chloro or 4‑bromo derivatives, which lack the reducible handle.

Electron‑Deficient Building Block for Polar Scaffold Design

The combination of a low XLogP3 (2.6) and high TPSA (93.6 Ų) relative to chlorinated analogs [1] makes the compound suitable for designing soluble, polar molecular probes that remain within favorable drug‑likeness space, as confirmed by computed property comparisons.

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